6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxazolones .
Scientific Research Applications
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfinyl and propyl groups play a crucial role in binding to these targets, modulating their activity. The oxazolone ring structure is essential for the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other oxazolones with different substituents. For example:
- 6-(2-(Methylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- 6-(2-(Ethylthio)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Compared to these compounds, 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibits unique reactivity and binding properties due to the presence of the ethylsulfinyl group, which can undergo specific oxidation and reduction reactions .
Properties
CAS No. |
116007-10-4 |
---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO3S/c1-4-6-14-16-15-12(17)8-11(9-13(15)19-14)7-10(3)20(18)5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
NAZWBDBUNHROBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.